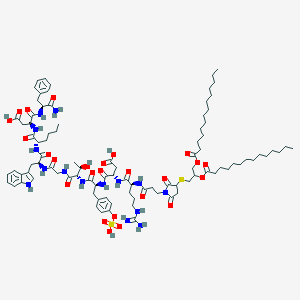
DM-Cck
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DM-Cck, also known as this compound, is a useful research compound. Its molecular formula is C93H139N15O25S2 and its molecular weight is 1931.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Disease Treatment
Overview : DM-Cck has been investigated for its potential in treating metabolic disorders such as obesity and type 2 diabetes. The compound acts through synergistic mechanisms involving CCK and GLP-1, enhancing glucose metabolism and promoting weight loss.
Case Study : A study by Irwin et al. demonstrated that a dual-agonist fusion peptide combining CCK with GLP-1 receptor agonists showed significant metabolic improvements in diet-induced obesity (DIO) mice. The results indicated that the fusion peptide effectively reduced body weight and improved glycemic control compared to controls .
| Study | Findings |
|---|---|
| Irwin et al. (2015) | Demonstrated metabolic improvements in DIO mice using a CCK-GLP-1 fusion peptide |
| Flatt et al. (2018) | Highlighted the role of CCK in promoting satiety and reducing food intake in diabetic models |
Renoprotective Effects
Overview : this compound has shown promise in protecting against diabetic kidney injuries. It exerts anti-inflammatory effects that may mitigate the progression of diabetic nephropathy.
Case Study : Research indicated that CCK expression is upregulated in the kidneys of diabetic mice, suggesting a protective role against inflammation. In experiments where diabetic mice were treated with sulfated cholecystokinin octapeptide (CCK-8S), notable reductions in inflammatory markers and improved renal function were observed .
| Study | Findings |
|---|---|
| Hasegawa et al. (2012) | CCK exhibited renoprotective effects by suppressing inflammatory processes in diabetic kidneys |
| Zhang et al. (2020) | CCK-8S treatment resulted in decreased albuminuria and improved renal histology |
Cancer Therapeutics
Overview : The application of this compound extends to oncology, where it is being explored for its ability to target CCK receptors overexpressed in various tumors.
Case Study : Studies have suggested that targeting CCK receptors can enhance the delivery of cytotoxic agents to tumors. For instance, the development of radiolabeled CCK analogs has been proposed for imaging and treating neuroendocrine tumors, leveraging the overexpression of CCK receptors in these malignancies .
| Study | Findings |
|---|---|
| Krenitsky et al. (2007) | Investigated the use of CCK/gastrin receptor ligands for tumor imaging and targeted therapy |
| Fuchs et al. (2019) | Reported on the efficacy of CCK receptor-targeted therapies in preclinical cancer models |
Neurological Applications
Overview : Recent research has highlighted the role of CCK in modulating neurological functions, particularly its effects on synaptic plasticity and neuroprotection.
Case Study : A study demonstrated that exogenous application of CCK could rescue long-term potentiation (LTP) deficits in aged mice, suggesting its potential role in enhancing cognitive functions . This finding opens avenues for investigating this compound as a therapeutic agent for age-related cognitive decline.
| Study | Findings |
|---|---|
| Liu et al. (2024) | Showed that CCK enhances thalamocortical LTP and improves sound discrimination in aged mice |
| Kariya et al. (1994) | Suggested that peripheral CCK modulates dopamine transmission, implicating its role in behavior |
属性
CAS 编号 |
151705-73-6 |
|---|---|
分子式 |
C93H139N15O25S2 |
分子量 |
1931.3 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1 |
InChI 键 |
SOLQBRKLBPMIFT-YKMRUUQMSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
同义词 |
dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 DM-CCK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















